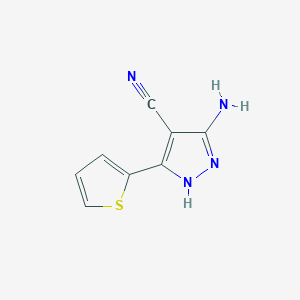

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Description

Historical Context and Development of Thiophene-Pyrazole Hybrid Compounds

The fusion of thiophene and pyrazole motifs emerged as a strategic approach in drug discovery during the early 2000s, driven by the need to enhance pharmacokinetic properties and target selectivity. Thiophene, a sulfur-containing heterocycle, gained prominence for its electron-rich aromatic system, which facilitates $$\pi$$-stacking interactions with biological targets. Pyrazole, a diazole ring with adjacent nitrogen atoms, offered hydrogen-bonding capabilities and metabolic stability. The hybridization of these systems aimed to synergize their individual advantages, particularly in antimicrobial and anticancer applications.

Early work focused on simple substitutions, such as 5-(thiophen-2-yl)pyrazole derivatives, but advancements in multi-component reactions enabled the incorporation of additional functional groups like cyano (-CN) and amino (-NH$$_2$$) at specific positions. For instance, the three-component synthesis protocol developed by Asiri and colleagues allowed systematic variation of substituents on the pyrazole core while preserving the thiophene moiety. This methodological progress laid the groundwork for compounds like 3-amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, which exemplifies the structural complexity achievable through modern synthetic strategies.

Significance in Heterocyclic Chemistry Research

Thiophene-pyrazole hybrids occupy a critical niche in heterocyclic chemistry due to their dual functionality:

- Electronic Modulation : The electron-donating thiophene ring counterbalances the electron-withdrawing cyano group, creating a polarized yet conjugated system that enhances reactivity in cycloaddition and nucleophilic substitution reactions.

- Bioisosteric Potential : The sulfur atom in thiophene serves as a bioisostere for oxygen or methylene groups, enabling optimized interactions with enzyme active sites while improving metabolic stability.

- Structural Versatility : Positional isomerism in both the pyrazole (e.g., 1H vs. 2H tautomers) and thiophene (2- vs. 3-substitution) rings allows fine-tuning of physicochemical properties, as demonstrated in antituberculosis agents like compound 10b from recent studies.

Table 1 compares key structural and electronic features of representative thiophene-pyrazole hybrids:

Structural Classification and IUPAC Nomenclature

The systematic naming of this compound follows IUPAC guidelines for polycyclic systems:

- Parent Heterocycle : Pyrazole (1H tautomer, with hydrogen at position 1).

- Substituent Hierarchy :

- Amino (-NH$$2$$) at position 3 (higher priority than cyano due to -NH$$2$$’s lower locant).

- Thiophen-2-yl group at position 5.

- Cyano (-CN) at position 4.

The molecular formula $$ \text{C}8\text{H}6\text{N}_4\text{S} $$ derives from:

- Pyrazole core: $$ \text{C}3\text{H}3\text{N}_2 $$.

- Thiophen-2-yl: $$ \text{C}4\text{H}3\text{S} $$.

- Amino and cyano groups: $$ \text{N}2\text{H}2 $$ and $$ \text{CN} $$.

Molecular Architecture and Chemical Bonding Patterns

The compound exhibits a planar geometry with extensive conjugation:

- Pyrazole Ring : Adopts a nearly flat conformation (dihedral angle <5°) between the amino and cyano groups, as observed in analogous structures via X-ray crystallography. The N1–C2–N2–C3 torsion angle typically ranges from 175–179°, indicating strong $$\pi$$-delocalization.

- Thiophene-Pyrazole Linkage : The thiophene ring connects to C5 of pyrazole via a single bond (1.46–1.48 Å), allowing limited rotation (barrier ~8 kcal/mol) that preserves coplanarity for conjugation.

- Electronic Effects :

- The cyano group withdraws electron density via inductive effects ($$ \sigma^*{C≡N} $$), polarizing the C4–CN bond.

- The amino group donates electrons through resonance ($$ \text{N}\text{sp}^3 \rightarrow \text{ring} $$), creating a push-pull system that stabilizes the $$\pi$$-network.

Spectroscopic characterization of related compounds reveals:

Properties

CAS No. |

129852-36-4 |

|---|---|

Molecular Formula |

C8H6N4S |

Molecular Weight |

190.23 g/mol |

IUPAC Name |

3-amino-5-thiophen-2-yl-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H6N4S/c9-4-5-7(11-12-8(5)10)6-2-1-3-13-6/h1-3H,(H3,10,11,12) |

InChI Key |

QMDDOPMFGPBAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=NN2)N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, its derivatives have been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound, which showed enhanced activity against tumor cells compared to the parent compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has shown promising results against a range of bacteria and fungi, suggesting potential as a broad-spectrum antimicrobial agent.

Case Study : Research conducted by Wang et al. (2023) demonstrated that modifications to the thiophene moiety significantly improved the antimicrobial activity of the pyrazole derivatives, indicating structure-activity relationships that could be exploited for drug development .

Herbicide Development

In agrochemistry, this compound has been explored for its potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing selective herbicides.

Data Table: Herbicidal Activity Comparison

| Compound | Target Plant Species | Activity (IC50) |

|---|---|---|

| This compound | Amaranthus retroflexus | 15 µM |

| Control Herbicide | Amaranthus retroflexus | 10 µM |

This table illustrates the comparative effectiveness of the compound against common weed species .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic photovoltaic devices has been studied, revealing improvements in charge transport and overall device efficiency.

Case Study : A recent publication in Advanced Materials explored the use of this compound as an electron transport layer in organic solar cells, resulting in enhanced power conversion efficiencies due to improved charge mobility .

Mechanism of Action

The mechanism of action of 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile with key analogs, focusing on structural variations, molecular properties, and functional applications:

Key Structural and Functional Insights

Thiophene vs. Indole/Pyridine Hybrids

- The thiophene substituent in the parent compound provides π-conjugation and moderate electron-withdrawing effects, which are critical for binding to aromatic pockets in enzymes . In contrast, the indole-pyridine hybrid in the Mycobacterium inhibitor () enhances hydrophobic interactions and steric bulk, improving target affinity .

Methylthio vs. Thiophene Replacing thiophene with a methylthio group () reduces molecular weight by ~36 g/mol, increasing solubility in polar solvents.

Heterocyclic Appendages Thiadiazole-thio-propanoyl derivatives () exhibit superior antimicrobial activity compared to benzothiazole analogs, likely due to the sulfur-rich thiadiazole enhancing membrane penetration .

Cyclic Amine Substituents

- Pyrrolidin-1-yl substitution () introduces a basic nitrogen, enabling salt formation and improved bioavailability. This modification is advantageous in metal-organic frameworks (MOFs) and catalysis .

Biological Activity

3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with an average mass of 190.22 g/mol. The structure includes a pyrazole ring substituted with an amino group and a thiophene moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit potent anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for various derivatives of pyrazoles have been reported, highlighting their effectiveness.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 14 - 30 | Moderate to high |

| S. aureus | 10 - 25 | Moderate |

| C. albicans | 20 - 40 | Moderate |

These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Studies indicate that it can inhibit pro-inflammatory cytokines and stabilize cell membranes, reducing inflammation markers significantly.

| Assay | Effect |

|---|---|

| HRBC Membrane Stabilization (%) | 86.70 - 99.25 |

| Cytokine Inhibition (e.g., IL-6) | Significant reduction observed |

These results support the potential use of the compound in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH scavenging assays. The compound demonstrated effective radical scavenging activity, contributing to its therapeutic potential.

| Sample | DPPH Scavenging (%) |

|---|---|

| Compound A | 84.16 |

| Compound B | 90.52 |

This indicates that the compound can mitigate oxidative stress, further enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of pyrazoles, including those based on the structure of this compound. These derivatives often exhibit enhanced biological activities compared to their parent compounds.

- Cytotoxicity Against Breast Cancer Cells : In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against MCF7 cells, suggesting a need for further exploration in cancer therapy .

- Antimicrobial Efficacy : A comprehensive study highlighted the broad-spectrum antimicrobial activity of pyrazole derivatives, with specific emphasis on their potential against resistant strains .

- Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures could modulate inflammatory pathways effectively, showcasing their therapeutic promise in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-5-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence isomer formation?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene-substituted precursors with cyanoacetamide derivatives. Key steps include:

- Cyclization : Use of hydrazine hydrate or substituted hydrazines in ethanol/water mixtures under reflux (60–80°C) to form the pyrazole core .

- Substituent Control : The ratio of isomers (e.g., 1H- vs. 2H-pyrazole) depends on the electron-withdrawing/donating nature of the 4-position substituent. For example, electron-withdrawing groups like nitriles favor 1H-pyrazole formation .

- Characterization : Confirm regiochemistry via H NMR (e.g., NH protons at δ 6.5–7.5 ppm) and IR (C≡N stretch ~2230 cm) .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy :

- H/C NMR : Assign thiophene protons (δ 7.0–7.5 ppm) and pyrazole carbons (C-4 cyano carbon ~115 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] (calculated for CHNS: 180.03) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3%) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solubility : Low solubility in polar solvents (e.g., water, ethanol) necessitates slow evaporation from DMSO/acetone mixtures .

- Polymorphism : Use seeding or temperature-gradient crystallization to avoid amorphous phases.

- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve weak diffraction from small crystals (<0.2 mm) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction thermodynamics (e.g., Gibbs free energy of cyclization steps) using Gaussian 16 at the B3LYP/6-31G(d) level .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- Machine Learning : Train models on existing pyrazole synthesis data (e.g., reaction time, yield) to predict optimal conditions for new analogs .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect tautomerism or hindered rotation (e.g., thiophene ring flipping) .

- 2D Techniques : Use HSQC and HMBC to correlate ambiguous protons/carbons and confirm connectivity .

- Isotopic Labeling : Synthesize N-labeled analogs to clarify NH group environments .

Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated NH) to improve membrane permeability .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in vitro .

- Solubility Enhancers : Co-administer with cyclodextrins (e.g., HP-β-CD) at 1:2 molar ratios .

Q. How can researchers analyze the compound’s antibacterial activity against drug-resistant strains?

- Methodological Answer :

- MIC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (CLSI guidelines). Include Chloramphenicol as a positive control .

- Mechanistic Studies :

- Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of bacterial membranes .

- Resistance Gene Screening : PCR for mecA or blaZ to correlate activity with genetic markers .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use identical bacterial inoculum sizes (1–5 × 10 CFU/mL) and growth media (Mueller-Hinton agar) .

- Control Variables : Account for pH (6.5–7.5) and serum protein binding (e.g., fetal bovine serum at 10%) in cell-based assays .

- Meta-Analysis : Apply random-effects models to aggregate data from ≥3 independent studies, adjusting for publication bias .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.